molecular formula C6H8N4 B1526748 3a,7a-Dihydro-1H-benzotriazol-4-ylamine CAS No. 1160995-17-4

3a,7a-Dihydro-1H-benzotriazol-4-ylamine

Cat. No. B1526748
M. Wt: 136.15 g/mol
InChI Key: FGKFYLPCAZICSN-UHFFFAOYSA-N
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Description

3a,7a-Dihydro-1H-benzotriazol-4-ylamine (DHBTA) is a heterocyclic amine compound that has been studied for its potential applications in scientific research. It is a member of the benzotriazole family, which is characterized by a heterocyclic ring system consisting of a nitrogen atom and two carbon atoms. The structure of DHBTA is shown in Figure 1. DHBTA is a white crystalline solid that is soluble in water and alcohols, and has a molecular weight of 149.21 g/mol.

Scientific Research Applications

Green Chemistry Synthesis

A study by Gu et al. (2009) discusses the practical synthesis of 5,5′-Methylene-bis(benzotriazole), highlighting the environmentally benign and efficient process for preparing this molecule, which serves as a versatile intermediate for several applications, including metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009).

Environmental Fate of Parabens

Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments. Although this study does not directly involve 3a,7a-Dihydro-1H-benzotriazol-4-ylamine, it represents an important aspect of understanding the environmental impact of chemically related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Coordination Chemistry and Properties

Boča et al. (2011) provide a comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, showcasing the vast potential of benzotriazole derivatives in coordination chemistry (Boča, Jameson, & Linert, 2011).

Corrosion Inhibition

Walker (1976) discusses the use of tolyltriazole, a derivative of benzotriazole, as an inhibitor for copper and brass in corrosive environments, highlighting its effectiveness and the broader implications for similar compounds in protecting metals from corrosion (Walker, 1976).

Medicinal Chemistry Applications

Bhat and Belagali (2020) delve into the structural activity relationship and importance of benzothiazole derivatives in medicinal chemistry, underscoring the therapeutic potential of these compounds in treating various diseases, including their anti-viral, anti-microbial, and anti-cancer properties (Bhat & Belagali, 2020).

Safety And Hazards

The safety data sheet for 3a,7a-Dihydro-1H-benzotriazol-4-ylamine indicates that it may be harmful if swallowed (Acute Tox. 4), cause skin irritation (Skin Irrit. 2), cause serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3) .

properties

IUPAC Name

3a,7a-dihydro-1H-benzotriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3,5-6H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFYLPCAZICSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(=C1)N)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288590
Record name 3a,7a-Dihydro-1H-benzotriazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,7a-Dihydro-1H-benzotriazol-4-ylamine

CAS RN

1160995-17-4
Record name 3a,7a-Dihydro-1H-benzotriazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160995-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,7a-Dihydro-1H-benzotriazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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